Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Oxadiazole Regioisomers Lipophilicity

Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1803580-91-7, MF C₇H₇KN₂O₃, MW 206.24 Da) is a potassium carboxylate salt of a 1,2,4-oxadiazole heterocycle bearing a 2-methylcyclopropyl substituent at the 5-position. The 1,2,4-oxadiazole ring is a five-membered heteroaromatic scaffold containing two nitrogen atoms and one oxygen, widely employed in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities.

Molecular Formula C7H7KN2O3
Molecular Weight 206.24 g/mol
Cat. No. B15060576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC7H7KN2O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1CC1C2=NC(=NO2)C(=O)[O-].[K+]
InChIInChI=1S/C7H8N2O3.K/c1-3-2-4(3)6-8-5(7(10)11)9-12-6;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1
InChIKeyMQJIUXPLPFRTFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate: Compound Class, Scaffold Identity, and Procurement-Relevant Physicochemical Baseline


Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1803580-91-7, MF C₇H₇KN₂O₃, MW 206.24 Da) is a potassium carboxylate salt of a 1,2,4-oxadiazole heterocycle bearing a 2-methylcyclopropyl substituent at the 5-position [1]. The 1,2,4-oxadiazole ring is a five-membered heteroaromatic scaffold containing two nitrogen atoms and one oxygen, widely employed in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities [2]. This compound is supplied as a mixture of diastereomers due to the two chiral centers present in the 2-methylcyclopropyl moiety, with standard commercial purity specifications of 93–95% and batch-specific analytical characterization (NMR, HPLC, GC) available from multiple vendors . The potassium salt form is selected to enhance aqueous solubility relative to the free carboxylic acid, a key consideration for both synthetic manipulation and biological assay compatibility.

Why 1,2,4-Oxadiazole-3-Carboxylate Building Blocks Cannot Be Generically Substituted: Structural Determinants of Property Divergence for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate


Within the 1,2,4-oxadiazole-3-carboxylate building-block family, even seemingly minor structural variations produce substantial differences in lipophilicity, solubility, metabolic stability, and stereochemical complexity that preclude generic substitution. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole regioisomer exhibits a median log D approximately 1.2 log units higher than its 1,3,4-oxadiazole counterpart, with concomitant differences in hERG inhibition liability and metabolic stability [1]. At the cyclopropyl substituent level, the 2-methylcyclopropyl group introduces two stereocenters and exists as a diastereomeric mixture—a feature absent in the achiral or single-enantiomer 1-methylcyclopropyl and unsubstituted cyclopropyl analogs—directly impacting analytical reproducibility, biological assay interpretation, and downstream SAR consistency [2]. Furthermore, the choice between potassium carboxylate salt, free acid, and ethyl ester forms governs aqueous solubility and synthetic utility in amide coupling or esterification reactions [3]. These multidimensional property divergences mean that substituting a closely related analog without explicit comparative data risks altering solubility, lipophilicity, stereochemical profile, or metabolic fate in ways that can confound lead optimization campaigns.

Quantitative Differentiation Evidence for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate Versus Closest Analogs


1,2,4- Versus 1,3,4-Oxadiazole Regioisomer Log D Divergence: A Median 1.2 Log Unit Difference with Consequences for Lipophilicity-Driven ADME Properties

A comprehensive matched molecular pair analysis of 770 exact matched pairs from the AstraZeneca corporate collection (published in Journal of Medicinal Chemistry) revealed that the 1,2,4-oxadiazole regioisomer consistently exhibits substantially higher lipophilicity than the 1,3,4-oxadiazole regioisomer. The median experimentally determined log D (pH 7.4) for 1,2,4-oxadiazoles is 4.4, compared to 3.2 for 1,3,4-oxadiazoles, representing a median difference of 1.2 log D units [1]. In a specific illustrative matched pair, the 1,3,4-oxadiazole-containing compound was 16-fold more soluble than its 1,2,4-oxadiazole counterpart [1]. Additionally, 1,3,4-oxadiazole isomers showed superior metabolic stability and reduced hERG inhibition compared to their 1,2,4-oxadiazole matched pairs [2]. This evidence establishes that selecting a 1,2,4-oxadiazole scaffold (as in the target compound) deliberately trades higher lipophilicity for other design advantages inherent to this regioisomer, and that regioisomer substitution cannot be made without expecting a ≥1 log unit shift in log D.

Medicinal Chemistry Oxadiazole Regioisomers Lipophilicity Log D ADME

2-Methylcyclopropyl Versus 1-Methylcyclopropyl Substitution: Diastereomeric Complexity and Stereochemical Implications for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

The 2-methylcyclopropyl substituent on the target compound generates two stereocenters (at C1 and C2 of the cyclopropyl ring), resulting in a mixture of diastereomers. PubChem records confirm 2 undefined atom stereocenters for this compound, and vendor descriptions explicitly label it as a 'mixture of diastereomers' [1]. In contrast, the closely related 1-methylcyclopropyl analog (potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, CAS 2138187-43-4) bears the methyl group at the cyclopropyl ring junction, eliminating the second stereocenter and yielding a single defined stereoisomer [2]. This structural distinction has concrete procurement and experimental consequences: the 2-methylcyclopropyl variant requires diastereomer ratio characterization by ¹H NMR or chiral HPLC for batch-to-batch consistency, and its use in SAR studies demands careful interpretation since individual diastereomers may exhibit divergent target binding or pharmacokinetic profiles [3]. The unsubstituted cyclopropyl analog (potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate) is achiral at the cyclopropyl ring and thus avoids stereochemical complexity entirely.

Stereochemistry Diastereomers Cyclopropyl Substituents Building Block Selection Analytical Characterization

Potassium Carboxylate Salt Versus Free Acid Form: Solubility Enhancement and Synthetic Utility Comparison

The target compound is supplied as a pre-formed potassium carboxylate salt, whereas the closest free-acid analog—5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1863278-65-2, MW 168.15 Da, purity 95%)—requires an additional salt-formation step for aqueous dissolution . The ethyl ester variant, ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (supplied by Biosynth/CarboSynth), further differs in requiring saponification prior to use as a carboxylic acid coupling partner [1]. Carboxylate salt formation is a well-established strategy to enhance aqueous solubility: conversion of carboxylic acids to their potassium or sodium salts generally increases water solubility by several orders of magnitude through improved ionization at physiological pH [2]. The potassium counterion is specifically preferred over sodium in certain medicinal chemistry contexts for its potential to avoid sodium-associated hypertensive effects in eventual in vivo studies [2]. In the 1,2,4-oxadiazole-3-carboxylate series, the pre-formed potassium salt eliminates the need for in situ deprotonation during amide coupling or bioconjugation reactions, streamlining synthetic workflows.

Salt Selection Aqueous Solubility Carboxylate Salts Formulation Synthetic Building Blocks

Methyl-Substituted Cyclopropyl Ring as a Metabolic Soft Spot Modulator: Evidence from Cyclopropyl Metabolism Studies

The 2-methylcyclopropyl substituent on the target compound is differentiated from the unsubstituted cyclopropyl analog by the presence of a methyl group that can block oxidative metabolism at the cyclopropyl ring. Literature on cyclopropyl group metabolism demonstrates that CYP450-mediated oxidation of unsubstituted cyclopropyl rings can generate reactive ring-opened intermediates capable of forming covalent protein adducts and glutathione conjugates, as documented for trovafloxacin and BMS hepatitis C NS5B inhibitors [1]. In a Merck IDO1 inhibitor optimization program, substitution of a cyclopropyl ring with a methyl group successfully blocked an unexpected oxidative metabolic pathway observed in rat, dog, and human hepatocytes, while simultaneously providing the additional benefit of reaching deeper into a lipophilic binding pocket, thereby boosting potency and lipophilic ligand efficiency (LLE) [2]. The target compound's 2-methyl substitution pattern thus offers a built-in strategy for mitigating CYP-mediated cyclopropyl ring oxidation—a metabolic liability present in the unsubstituted cyclopropyl analog—while preserving the conformational constraint and sp³ character that make cyclopropyl groups valuable in drug design [3].

Cyclopropyl Metabolism CYP450 Oxidation Metabolic Stability Drug Design Methyl Substitution

1,2,4-Oxadiazole Scaffold Clinical Validation: Raltegravir and Zibotentan Precedence Versus 1,3,4-Oxadiazole-Based Clinical Candidates

The 1,2,4-oxadiazole scaffold is clinically validated in marketed and late-stage drugs, most notably raltegravir (an HIV integrase inhibitor, approved by FDA in 2007) and zibotentan (an endothelin receptor antagonist that reached Phase III clinical trials for cancer) [1]. Both drugs contain the 1,2,4-oxadiazole ring as a core pharmacophoric element. In contrast, the 1,3,4-oxadiazole regioisomer—while offering superior solubility and lower lipophilicity as discussed in Evidence Item 1—has fewer examples of approved drugs utilizing it as a central scaffold, with most 1,3,4-oxadiazole clinical candidates employing it as a bioisosteric linker rather than a core heterocycle [2]. The 1,2,4-oxadiazole ring's distinct charge distribution (dipole moment) and hydrogen-bonding geometry relative to the 1,3,4-isomer underpin its unique pharmacophoric interactions, rationalizing its selection in raltegravir's metal-chelating mechanism of action [3]. For discovery programs seeking to leverage this clinically precedented pharmacophore geometry, the 1,2,4-oxadiazole scaffold—as embodied in the target compound—offers a validated starting point that the 1,3,4-regioisomer cannot directly replicate.

1,2,4-Oxadiazole Clinical Candidates Raltegravir Zibotentan Scaffold Selection

Computed Physicochemical Property Comparison: Topological Polar Surface Area and Rotatable Bond Count Across 5-Substituted 1,2,4-Oxadiazole-3-Carboxylate Analogs

Comparing computed physicochemical descriptors across the available 5-substituted 1,2,4-oxadiazole-3-carboxylate potassium salt series reveals that the target compound occupies a specific property space defined by its TPSA of 79.1 Ų, rotatable bond count of 2, heavy atom count of 13, and fraction sp³ (Fsp³) of approximately 0.57 (based on the closely related 1-methylcyclopropyl analog, which shares the same molecular formula) [1][2]. In contrast, the 5-methyl analog (potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, CAS 20615-94-5, MW 166.18 Da) has only 10 heavy atoms and no cyclopropyl ring, providing lower Fsp³ and reduced conformational constraint [3]. The 5-(tert-butyl) analog (potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate, CAS 2247616-83-5, MW 208.26 Da) has 3 rotatable bonds but lacks the ring strain and stereoelectronic properties of the cyclopropyl group . These property differences directly impact passive membrane permeability, with the cyclopropyl-containing target compound balancing conformational rigidity (Fsp³) and lipophilicity in a range distinct from both smaller (5-methyl) and larger (5-tert-butyl) analogs.

TPSA Physicochemical Properties Oxadiazole Building Blocks Drug-Likeness Property Comparison

High-Confidence Application Scenarios for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring 1,2,4-Oxadiazole Scaffolds with Elevated Lipophilicity

For discovery programs targeting CNS enzymes or receptors where blood-brain barrier penetration is essential, the 1,2,4-oxadiazole scaffold's median log D of 4.4—1.2 log units higher than the 1,3,4-oxadiazole counterpart—provides a systematic lipophilicity advantage that favors passive membrane permeability [1]. The target compound's TPSA of 79.1 Ų (below the 90 Ų threshold commonly associated with CNS penetration) and rotatable bond count of 2 (below the typical cutoff of ≤3) further support CNS drug-likeness [2]. The clinically validated 1,2,4-oxadiazole scaffold in raltegravir provides precedent for the pharmacophoric geometry, while the 2-methylcyclopropyl substituent offers metabolic stability advantages over unsubstituted cyclopropyl analogs as demonstrated in the Merck IDO1 program [3]. Use this building block when the target profile demands higher log D for CNS exposure, and when the 1,2,4-oxadiazole's distinct dipole moment and hydrogen-bonding geometry are mechanistically required for target engagement.

Diastereomer-Aware Stereochemical SAR Exploration in Cyclopropyl-Containing Heterocyclic Series

The target compound's mixture-of-diastereomers composition (2 undefined stereocenters) makes it uniquely suited for exploratory SAR campaigns where the biological consequence of cyclopropyl stereochemistry is unknown [1]. Unlike the single-stereoisomer 1-methylcyclopropyl analog (CAS 2138187-43-4), the 2-methylcyclopropyl variant can be screened as a diastereomer mixture for initial hit identification, followed by chiral separation (preparative HPLC or SFC) to isolate and individually test each diastereomer. This approach has been productively employed in cyclopropane-containing drug discovery programs, where individual diastereomers have shown substantially divergent target binding and pharmacokinetic profiles [2]. The potassium salt form ensures consistent solubility across the diastereomer mixture during biological assay preparation, avoiding confounding solubility artifacts.

Parallel Library Synthesis and Amide Coupling Workflows Requiring Pre-Activated Carboxylate Building Blocks

For high-throughput parallel synthesis or automated library production, the pre-formed potassium carboxylate salt eliminates the base-addition and activation steps required when using the free acid (CAS 1863278-65-2) or the ethyl ester (Biosynth PDC81844) [1][2]. The carboxylate group is directly compatible with standard amide coupling reagents (HATU, HBTU, EDCI/HOBt) without prior deprotonation, streamlining automated liquid-handling protocols and reducing variability in coupling efficiency across large compound libraries. The 93–95% commercial purity with batch-specific analytical characterization (NMR, HPLC, GC) from multiple vendors supports procurement at scales from 50 mg to multi-gram quantities [3]. This compound is appropriate for medicinal chemistry groups building focused libraries around the 1,2,4-oxadiazole-3-carboxamide chemotype.

Bioisosteric Replacement of Ester or Amide Functionalities in DGAT1, Sirtuin, or Kinase Inhibitor Scaffolds

The 1,2,4-oxadiazole ring is a well-precedented bioisostere for ester and amide carbonyl groups, with demonstrated utility in DGAT1 inhibitor programs where it improved cLogP and solubility while retaining hDGAT1 inhibitory potency (compound 40a: IC₅₀ = 64 nM, 90% in vivo plasma triglyceride reduction) [1]. The scaffold has also been successfully employed in Sirtuin 2 inhibitors (potent and selective 1,2,4-oxadiazole-based SIRT2 inhibitors with anticancer activity confirmed by X-ray crystallography) [2] and EGFR inhibitors (rational design-aided discovery of 1,2,4-oxadiazole derivatives as EGFR inhibitors) [3]. The target compound's 5-(2-methylcyclopropyl) substitution provides a conformationally constrained, metabolically stabilized cyclopropyl moiety as the R-group in such bioisosteric replacements, offering a differentiated vector compared to simple alkyl or aryl substituents on the oxadiazole ring.

Quote Request

Request a Quote for Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.